Product packaging for L-VALINE-N-FMOC (13C5; 15N)(Cat. No.:)

L-VALINE-N-FMOC (13C5; 15N)

Cat. No.: B1579770
M. Wt: 345.34
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopically Labeled Amino Acids in Advanced Scientific Inquiry

Isotopically labeled amino acids are fundamental reagents in quantitative proteomics and structural biology. nih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize these labeled compounds to compare protein abundance between different cell populations with high accuracy. creative-proteomics.com In structural biology, particularly NMR spectroscopy, the incorporation of labeled amino acids is often essential for resolving the three-dimensional structures of proteins and studying their dynamics. portlandpress.comsigmaaldrich.com

Rationale for Dual Carbon-13 (13C) and Nitrogen-15 (15N) Isotopic Enrichment in L-VALINE-N-FMOC

The dual labeling of L-Valine with both ¹³C and ¹⁵N offers significant advantages in biomolecular NMR studies. portlandpress.comresearchgate.net Uniform enrichment with these isotopes allows for the application of multidimensional heteronuclear NMR experiments, which are critical for overcoming signal overlap in the spectra of large proteins. portlandpress.comutoronto.ca This comprehensive labeling strategy enables the correlation of different nuclei, facilitating resonance assignment and the detailed structural and dynamic analysis of proteins. portlandpress.comresearchgate.net The fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom is a standard protecting group used in solid-phase peptide synthesis (SPPS). wikipedia.org It prevents unwanted reactions at the amino group during the stepwise addition of amino acids to a growing peptide chain and can be easily removed under mild basic conditions. activotec.com

Scope of the Academic Research Outline for L-VALINE-N-FMOC (13C5; 15N)

This article focuses exclusively on the chemical and research applications of L-VALINE-N-FMOC (13C5; 15N). The subsequent sections will provide detailed information on its properties and its specific uses in biomolecular NMR and proteomics. The discussion is strictly limited to the scientific and technical aspects of this compound.

Interactive Data Tables

Below are interactive tables summarizing the key properties of the compounds discussed.

Table 1: Properties of L-VALINE-N-FMOC (13C5; 15N)

Property Value
Molecular Weight 345.34 g/mol isotope.com
Chemical Purity ≥95% isotope.com
Isotopic Enrichment ¹³C, 99%; ¹⁵N, 99% isotope.com
Appearance Individual form isotope.com
Storage Temperature -5°C to 5°C, desiccated isotope.com

Table 2: Compound Names Mentioned

Compound Name Abbreviation/Synonym
L-VALINE-N-FMOC (13C5; 15N) Fmoc-L-Val-OH-¹³C₅,¹⁵N medchemexpress.com
L-Valine Val, V wikipedia.org
Fluorenylmethyloxycarbonyl Fmoc
Deuterium ²H biosyn.com
Carbon-13 ¹³C biosyn.com
Nitrogen-15 ¹⁵N biosyn.com
Piperidine (B6355638)

Properties

Molecular Weight

345.34

Purity

98%

Origin of Product

United States

Chemical Synthesis and Strategic Derivatization of L Valine N Fmoc 13c5; 15n

N-Terminal Protection with Fluorenylmethyloxycarbonyl (Fmoc) Group

The strategic protection of the α-amino group of amino acids is a fundamental prerequisite for the controlled and sequential assembly of peptides. Among the various protecting groups developed for this purpose, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone of modern solid-phase peptide synthesis (SPPS). chempep.comcreative-peptides.com Its widespread adoption is attributed to a unique combination of stability under a range of conditions and facile, selective removal under mild basic conditions. chempep.comwikipedia.org

Principles and Advantages of Fmoc Chemistry in Peptide Synthesis Methodologies

The Fmoc group was introduced as a base-labile amine protecting group, offering a milder alternative to the acid-labile tert-butyloxycarbonyl (Boc) group. americanpeptidesociety.orglgcstandards.com This key characteristic forms the basis of the Fmoc/tBu orthogonal strategy, which has become the predominant method for SPPS. acs.org In this strategy, the temporary Nα-Fmoc group is removed at each cycle of peptide elongation, while the permanent side-chain protecting groups (typically tert-butyl based) and the resin linker remain intact until the final acidolytic cleavage. chempep.comacs.org

The deprotection of the Fmoc group is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgaltabioscience.com The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorene (B118485) ring's C9 position, leading to the formation of a dibenzofulvene intermediate and the release of the free N-terminal amine of the growing peptide chain. fiveable.mespringernature.com The liberated dibenzofulvene is subsequently scavenged by the excess amine to form a stable adduct, which is easily washed away. springernature.comnih.gov

The advantages of employing Fmoc chemistry in peptide synthesis are numerous and significant:

Mild Deprotection Conditions: The use of a weak base for Fmoc removal minimizes the risk of side reactions and degradation of the peptide chain, particularly for sensitive sequences or those containing post-translational modifications like phosphorylation or glycosylation. altabioscience.comgenscript.comnih.gov This is a major advantage over the harsher acidic conditions required for Boc deprotection. americanpeptidesociety.orgaltabioscience.com

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups and the resin linker. chempep.comaltabioscience.com This ensures that only the N-terminal protection is removed during each cycle, preventing premature cleavage of side-chain protecting groups or the peptide from the solid support. acs.orgaltabioscience.com

Ease of Automation: The mild reaction conditions and the repetitive nature of the coupling and deprotection steps make Fmoc chemistry highly amenable to automated peptide synthesis. americanpeptidesociety.orgtotal-synthesis.com

Reaction Monitoring: The dibenzofulvene byproduct of the Fmoc deprotection has a strong UV absorbance, which allows for real-time, quantitative monitoring of the deprotection step. wikipedia.orgtotal-synthesis.com This provides a valuable tool for ensuring the completion of each reaction cycle.

Safety Profile: The reagents used in Fmoc chemistry are generally less hazardous than the strong acids, such as liquid hydrogen fluoride (B91410) (HF), often employed in Boc-based synthesis. altabioscience.combiotage.com

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., trifluoroacetic acid, TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl) or requires stronger acid for cleavage
Final Cleavage Strong acid (e.g., TFA)Strong acid (e.g., HF, TFMSA)
Compatibility with PTMs HighLimited
Automation Highly suitablePossible, but requires more specialized equipment
Safety Generally safer reagentsInvolves highly corrosive and hazardous acids

Orthogonal Protecting Group Strategies in Conjunction with Fmoc

The success of Fmoc-based peptide synthesis is critically dependent on the principle of orthogonality, which dictates that different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. total-synthesis.com In the context of Fmoc SPPS, this means that the temporary Nα-Fmoc group, the "permanent" side-chain protecting groups, and the resin linker must all be cleavable by mutually exclusive reagents. acs.org

The standard Fmoc/tBu strategy exemplifies this principle. The base-labile Fmoc group is removed at each step of peptide chain elongation. The side chains of trifunctional amino acids are protected with acid-labile groups, such as tert-butyl (tBu) for Asp, Glu, Ser, Thr, and Tyr; trityl (Trt) for Asn, Gln, and His; and Boc for Lys. These groups are stable to the basic conditions of Fmoc deprotection but are readily cleaved during the final step of peptide release from the resin using a strong acid like trifluoroacetic acid (TFA). altabioscience.comchempep.com

The versatility of Fmoc chemistry is further enhanced by the availability of other orthogonal protecting group strategies that can be used in conjunction with it. This allows for the synthesis of more complex peptides, including branched, cyclic, and modified peptides. For example, protecting groups that are labile to catalytic hydrogenation (e.g., benzyl-based groups like Cbz) or photolysis can be incorporated. total-synthesis.com The quasi-orthogonality of Fmoc with Cbz is notable; while Fmoc can be removed by hydrogenolysis, the reaction is slower than for benzyl (B1604629) groups, allowing for some selectivity. total-synthesis.com

Another layer of orthogonality can be introduced with protecting groups that are removed by specific nucleophiles. For instance, the allyloxycarbonyl (Alloc) group, which is stable to both acids and the bases used for Fmoc removal, can be selectively cleaved using a palladium(0) catalyst. This allows for site-specific modifications of the peptide while it is still attached to the resin.

The strategic combination of these orthogonal protecting groups with the core Fmoc methodology provides chemists with a powerful and flexible toolkit for the synthesis of a vast array of complex peptide structures.

Isotopic Enrichment Methodologies for L-Valine (13C5; 15N)

The synthesis of isotopically labeled amino acids is crucial for a variety of biochemical and biomedical research applications, including protein structure determination by NMR spectroscopy, metabolic flux analysis, and quantitative proteomics. The production of L-Valine uniformly labeled with five Carbon-13 atoms and one Nitrogen-15 atom (L-Valine-¹³C₅,¹⁵N) requires specialized synthetic routes that ensure high levels of isotopic enrichment and purity.

Synthetic Routes for High-Purity Labeling

The chemical synthesis of highly enriched L-Valine-¹³C₅,¹⁵N typically involves multi-step procedures starting from commercially available, highly enriched precursors. One common approach is the Strecker synthesis, which can be adapted for the incorporation of stable isotopes. This method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. To achieve the desired labeling pattern for L-Valine, a precursor such as Isobutyraldehyde-¹³C₄ would be reacted with ¹⁵N-labeled ammonia (or an equivalent like ¹⁵NH₄Cl) and a ¹³C-labeled cyanide source (e.g., K¹³CN).

Another versatile method is the asymmetric synthesis from a chiral glycine (B1666218) equivalent. This approach offers excellent stereochemical control, which is essential for producing the biologically active L-enantiomer. For instance, a chiral nickel(II) complex of the Schiff base of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone can be alkylated with a suitably labeled isobutyl halide (e.g., 1-bromo-2-methylpropane-¹³C₄). The nitrogen atom in the glycine backbone would be derived from a ¹⁵N-labeled source. Subsequent hydrolysis and purification steps yield the desired L-Valine-¹³C₅,¹⁵N.

Enzymatic synthesis also represents a powerful strategy for producing isotopically labeled amino acids with high stereospecificity. For example, transaminase enzymes can catalyze the transfer of an amino group from a donor molecule (e.g., L-glutamate-¹⁵N) to a keto acid precursor (e.g., α-ketoisovalerate-¹³C₅). The labeled keto acid can be prepared through various organic synthetic routes starting from smaller, isotopically enriched building blocks.

Precursor Utilization for Specific Isotopic Incorporation

The selection of appropriate isotopically labeled precursors is paramount to the successful synthesis of L-Valine-¹³C₅,¹⁵N. The specific choice of precursors depends on the chosen synthetic route and the desired labeling pattern.

For a total synthesis approach, fundamental building blocks such as ¹³C-labeled acetate, ¹³C-labeled pyruvate (B1213749), or even ¹³CO₂ can be utilized in complex, multi-step syntheses. For instance, the carbon backbone of valine can be constructed from labeled acetyl-CoA and pyruvate precursors in biosynthetic-mimetic pathways.

In many cases, it is more practical to start from more advanced, commercially available labeled intermediates. A common strategy involves the use of precursors where the carbon skeleton is already largely assembled.

Table 2: Examples of Precursors for the Synthesis of L-Valine-¹³C₅,¹⁵N

PrecursorIsotopic LabelingRole in Synthesis
Isobutyraldehyde-¹³C₄Uniformly ¹³C-labeledProvides the C4 side chain and α-carbon
Potassium Cyanide-¹³C¹³C-labeledSource of the C1 carboxyl carbon in Strecker synthesis
Ammonia-¹⁵N¹⁵N-labeledSource of the α-amino nitrogen
α-Ketoisovalerate-¹³C₅Uniformly ¹³C-labeledKeto acid precursor for enzymatic transamination
L-Glutamate-¹⁵N¹⁵N-labeledAmino group donor in enzymatic transamination
1-Bromo-2-methylpropane-¹³C₄Uniformly ¹³C-labeledAlkylating agent for asymmetric synthesis from glycine equivalent

The efficient utilization of these precursors requires careful optimization of reaction conditions to maximize yield and isotopic incorporation while minimizing isotopic scrambling. The final product must be rigorously purified and analyzed by techniques such as mass spectrometry and NMR spectroscopy to confirm its chemical purity and isotopic enrichment.

Preparation of L-VALINE-N-FMOC (13C5; 15N) as a Protected Building Block

Once high-purity, isotopically labeled L-Valine-¹³C₅,¹⁵N is obtained, the final step in preparing it as a building block for peptide synthesis is the protection of its α-amino group with the Fmoc moiety. This transformation is typically carried out in a straightforward acylation reaction.

The L-Valine-¹³C₅,¹⁵N is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or acetonitrile (B52724) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). This basic medium serves to deprotonate the amino group, rendering it nucleophilic. To this solution, an Fmoc-donating reagent is added. The most common and effective reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com

Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form dipeptide byproducts during the reaction. total-synthesis.com The reaction proceeds via nucleophilic attack of the deprotonated amino group of L-Valine-¹³C₅,¹⁵N on the carbonyl carbon of the Fmoc reagent, leading to the formation of the stable Fmoc-carbamate linkage.

The reaction is typically stirred at room temperature for several hours to ensure complete conversion. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product. This usually involves acidification to protonate the carboxyl group, followed by extraction into an organic solvent. The organic extracts are then washed, dried, and the solvent is removed under reduced pressure. The resulting crude L-VALINE-N-FMOC (13C5; 15N) is then purified, typically by recrystallization or flash column chromatography, to yield the final product as a white, crystalline solid with high chemical and isotopic purity, ready for use in solid-phase peptide synthesis.

Standard Synthetic Protocols and Optimizations

The standard method for the N-terminal protection of amino acids with the Fmoc group is a variation of the Schotten-Baumann reaction. This involves reacting the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. rsc.orgchemicalbook.com The isotopically labeled L-Valine (¹³C₅, ¹⁵N), which is commercially available, serves as the starting material for this reaction. sigmaaldrich.com

A general procedure involves dissolving the L-Valine (¹³C₅; ¹⁵N) in an aqueous solution made basic with a carbonate or borate (B1201080) buffer. rsc.orgnih.gov A water-miscible organic solvent like dioxane or ethanol (B145695) is often used to facilitate the dissolution of the Fmoc reagent. rsc.orgresearchgate.net The Fmoc-Cl or Fmoc-OSu is then added, and the reaction is stirred at room temperature until completion. rsc.org Following the reaction, the mixture is typically diluted with water, washed with a non-polar solvent like ether to remove unreacted reagents and byproducts, and then acidified to precipitate the N-Fmoc protected amino acid product. rsc.orgresearchgate.net The final product is collected by filtration and can be further purified by recrystallization, often from an ethanol/water mixture. rsc.orggoogle.com

Several optimizations to this standard protocol have been developed to improve efficiency, yield, and environmental friendliness. One significant optimization is the use of entirely aqueous media, which simplifies the procedure and reduces reliance on organic solvents. rsc.org Another approach involves using alternative acylating agents like stable Fmoc-benzotriazoles, which can react with amino acids in the presence of triethylamine (B128534) to afford the desired products in high yields with minimal dipeptide impurities. organic-chemistry.org For more complex syntheses, temporary protection strategies, such as forming a transient Cu(II) complex with the α-amino and carboxyl groups, can be employed to selectively protect the desired amino group while others remain blocked. acs.orgnih.gov

Below is a data table summarizing a typical synthetic protocol for the Fmoc protection of L-Valine.

ParameterDescriptionReference
Starting MaterialL-Valine (¹³C₅, ¹⁵N) sigmaaldrich.com
Reagent9-Fluorenylmethyl chloroformate (Fmoc-Cl) rsc.org
Base/Buffer10% Aqueous Sodium Carbonate or Borate Buffer (pH ~11.4) nih.govresearchgate.net
Solvent SystemDioxane/Water or Ethanol/Water (e.g., 3:1) rsc.orgresearchgate.net
TemperatureRoom Temperature (can be heated to 60°C to increase rate) rsc.org
Reaction TimeTypically 5 to 40 minutes, monitored by TLC rsc.orgnih.gov
Work-upAcidification with HCl (1M) to precipitate the product rsc.org
PurificationFiltration followed by recrystallization from a suitable solvent like hot ethanol rsc.orggoogle.com

Stereochemical Purity Considerations in Amino Acid Derivatization

Maintaining the stereochemical integrity of amino acids during derivatization is paramount, as the biological function of peptides and proteins is dictated by their specific three-dimensional structure, which arises from a sequence of homochiral L-amino acids. nih.govacs.org The introduction of even small amounts of the D-enantiomer can lead to incorrectly folded peptides, reduced biological activity, and potential immunogenicity. Therefore, ensuring the enantiomeric purity of Fmoc-protected amino acids is a critical checkpoint in peptide synthesis. sigmaaldrich.comchromatographytoday.com

The primary risk to stereochemical purity during Fmoc derivatization is racemization—the conversion of the L-enantiomer to a mixture of L- and D-enantiomers. nih.gov This process can be facilitated by the basic conditions required for the reaction. The mechanism involves the deprotonation of the α-carbon of the amino acid, which forms a planar carbanion intermediate; subsequent reprotonation can occur from either face, leading to the formation of the D-enantiomer. nih.gov While the pKa of this α-proton is very high, the reaction conditions can be sufficient to induce a low level of racemization.

Consequently, robust analytical methods are required to confirm the enantiomeric purity of the final L-VALINE-N-FMOC (¹³C₅; ¹⁵N) product. The most common and effective technique is chiral High-Performance Liquid Chromatography (HPLC). researchgate.netphenomenex.com This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and allowing for their separation and quantification. researchgate.net Polysaccharide-based CSPs, such as those derived from amylose, are frequently used for the analysis of N-Fmoc amino acid derivatives. researchgate.net By comparing the chromatogram of the synthesized product to that of a racemic standard, the percentage of the unwanted D-enantiomer can be precisely determined. researchgate.net

The following table outlines typical conditions for the chiral HPLC analysis of N-Fmoc-Valine.

ParameterDescriptionReference
TechniqueChiral High-Performance Liquid Chromatography (HPLC) phenomenex.com
Stationary PhaseAmylose-derived Chiral Stationary Phase (e.g., Chiralpak-IA) rsc.orgresearchgate.net
Mobile PhaseTypically a mixture of hexane (B92381) and an alcohol (e.g., 10% Isopropyl Alcohol / 90% Hexane) with a small amount of acid modifier (e.g., 0.1% TFA) rsc.org
DetectionUV at 254 nm rsc.org
Flow Rate1.0 mL/min rsc.org
OutcomeBaseline resolution of D- and L-enantiomers, allowing for quantification of enantiomeric purity phenomenex.com

Applications in Advanced Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy

Structural Elucidation of Peptides and Proteins

Determining the three-dimensional structure of peptides and proteins is fundamental to understanding their biological function. abcam.com Site-specific isotopic labeling with L-Valine-N-Fmoc (¹³C₅; ¹⁵N) provides precise and unambiguous data points that are critical for high-resolution structure determination by NMR.

Backbone and Side-Chain Resonance Assignments

A prerequisite for any NMR-based structural study is the assignment of resonances, which involves matching each signal in the NMR spectrum to a specific atom in the molecule. In larger proteins, severe signal overlap can make this process exceptionally challenging. nih.gov The introduction of a single, fully labeled L-Valine residue provides a unique set of signals that can be easily identified in ¹³C and ¹⁵N-edited NMR spectra.

This labeled residue serves as an unambiguous starting point for the assignment process. researchgate.net For example, in a ¹H-¹⁵N HSQC spectrum, the signal from the labeled valine's backbone amide will be distinct. From this anchor point, sequential assignment techniques can be used to identify neighboring residues. Furthermore, the five ¹³C labels within the valine side chain allow for complete assignment of its own side-chain atoms through experiments like HCCH-TOCSY. This strategy simplifies spectra and is a powerful tool for confirming signal assignments. researchgate.netresearchgate.net

Determination of Three-Dimensional Structures of Biomolecules

Once resonances are assigned, the next step in structure determination is to collect conformational constraints, primarily through the Nuclear Overhauser Effect (NOE), which provides distance information between protons that are close in space (typically < 5 Å). Site-specific labeling with L-Valine-N-Fmoc (¹³C₅; ¹⁵N) is particularly advantageous for obtaining unambiguous long-range distance restraints. mpg.deresearchgate.net

NOEs between the protons of the labeled valine and protons on other, unlabeled residues provide precise distance information that helps to define the protein's tertiary structure. Because the origin of the signal (the specific valine residue) is known, these restraints are unambiguous and can be critical for accurately positioning different parts of the protein relative to each other. mpg.de This approach is applicable in both solution-state and solid-state NMR, where it aids in studying large, insoluble systems like amyloid fibrils or membrane proteins. sigmaaldrich.commpg.de

Probing Protein Dynamics and Conformational Transitions

Proteins are not static entities; their functions are intrinsically linked to their motions and conformational changes, which occur over a wide range of timescales. utoronto.ca Placing an isotopically labeled valine at a strategic position allows it to act as a sensitive probe for monitoring these dynamic processes at an atomic level.

Relaxation-Based NMR Experiments

NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are highly sensitive to molecular motion on the picosecond to nanosecond (ps-ns) timescale. utoronto.carsc.org By incorporating a ¹³C, ¹⁵N-labeled valine residue, researchers can perform a suite of heteronuclear relaxation experiments (T₁, T₂, and heteronuclear NOE) focused specifically on that site.

These experiments provide quantitative data on the flexibility of the protein backbone and side chains at the labeled position. utoronto.ca For instance, a valine residue in a flexible loop will exhibit different relaxation properties compared to one in a rigid secondary structure element like an alpha-helix or beta-sheet. This site-specific information is crucial for building a comprehensive picture of a protein's dynamic landscape. illinois.edu

Table 1: NMR Relaxation Experiments and Dynamic Information
ExperimentMeasured ParameterInformation GainedTimescale
¹⁵N T₁ (Spin-Lattice Relaxation)Rate of return to equilibrium along the z-axisCharacterizes fast motions (high-frequency)ps - ns
¹⁵N T₂ (Spin-Spin Relaxation)Rate of signal decay in the xy-planeSensitive to both fast and slow motionsps - ms
¹H-¹⁵N Heteronuclear NOESignal intensity change upon proton saturationMeasures backbone amide bond flexibilityps - ns

Characterization of Allosteric Effects and Folding Pathways

Many proteins are regulated by allostery, where binding at one site affects the protein's activity at a distant site. nih.gov Similarly, proteins must navigate complex energy landscapes to fold into their correct three-dimensional structures. umt.edu These processes often involve transitions between different conformational states, which can be studied using NMR relaxation dispersion experiments. nih.govspringernature.com

Placing a ¹³C, ¹⁵N-labeled valine in a region known to be involved in an allosteric transition or a key folding intermediate allows researchers to monitor these events from a specific vantage point. nih.gov Changes in the valine's chemical shifts or line widths can signal a conformational change. Relaxation dispersion experiments performed on the labeled site can provide detailed kinetic and thermodynamic information about these "invisible" excited states, revealing the pathways of protein folding and the mechanisms of allosteric regulation. abcam.comnih.gov

Analysis of Molecular Interactions and Ligand Binding

Understanding how proteins interact with other molecules, including small-molecule drugs, is a central goal of biochemistry and drug discovery. nih.govnih.gov NMR is a premier technique for studying these interactions, and site-specific labeling can provide invaluable insights. northwestern.edu

When a ¹³C, ¹⁵N-labeled valine is located within or near a binding pocket, its NMR signals become sensitive reporters of ligand binding events. Upon addition of a binding partner, the local chemical environment of the valine residue changes, leading to perturbations in the chemical shifts of its backbone and side-chain nuclei. researchgate.net These chemical shift perturbations (CSPs) can be easily monitored in ¹H-¹⁵N or ¹H-¹³C HSQC spectra.

By tracking these changes, researchers can:

Confirm Binding: The appearance of CSPs confirms that an interaction is occurring. northwestern.edu

Map the Binding Site: The magnitude of the shifts can help identify the residues that form the binding interface. nih.gov

Determine Binding Affinity (Kd): By titrating the ligand and monitoring the chemical shift changes, a binding curve can be generated to calculate the dissociation constant. researchgate.net

Elucidate the Structure of the Complex: Intermolecular NOEs between the labeled valine and the bound ligand can be measured to determine their relative orientation in the complex. nih.gov

This approach is particularly powerful for detecting weak interactions that are often missed by other biophysical methods. nih.gov The precise information gained from a site-specifically labeled valine can guide the rational design of more potent and selective drugs. researchgate.net

Chemical Shift Perturbation Studies

Chemical Shift Perturbation (CSP) is a widely used NMR method to map binding interfaces between proteins and their interaction partners, such as small molecules, nucleic acids, or other proteins. The technique relies on the principle that the chemical shift of a nucleus is highly sensitive to its local electronic environment. Upon ligand binding, changes in the protein's conformation or electronic environment cause perturbations in the chemical shifts of specific nuclei at the binding site and in surrounding areas. bcm.edu

The incorporation of ¹⁵N and ¹³C labels, such as in L-Valine (¹³C₅; ¹⁵N), is crucial for these studies. bcm.edu By acquiring 2D ¹H-¹⁵N or ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectra, individual signals for each labeled amino acid residue can be resolved. bcm.edu When a ligand is introduced, a subset of these signals will shift, identifying the residues involved in the interaction.

L-Valine residues, with their bulky isopropyl side chains, are frequently located in the hydrophobic cores of proteins and at protein-protein interfaces. ckisotopes.comeurisotop.com The use of L-Valine (¹³C₅; ¹⁵N) allows for the unambiguous monitoring of these specific sites. The perturbation of both the backbone amide ¹⁵N and the side-chain ¹³C chemical shifts of valine provides detailed information about the nature of the binding event. For instance, significant shifts in the valine methyl groups (¹³Cγ1 and ¹³Cγ2) can indicate direct contact with a ligand or an allosteric conformational change.

Table 1: Example Data from a Hypothetical Chemical Shift Perturbation Study

Residue Initial ¹H Shift (ppm) Initial ¹³C Shift (ppm) ¹H Shift with Ligand (ppm) ¹³C Shift with Ligand (ppm) Combined Shift Perturbation (Δδ)
Val-25 0.85 20.5 0.88 20.6 0.104
Val-42 0.92 21.1 1.05 21.8 0.713
Val-67 0.78 19.8 0.78 19.8 0.000
Val-88 0.95 21.3 1.01 21.6 0.306

Note: The combined shift perturbation is often calculated as Δδ = [(ΔδH)² + (α * ΔδC)²]¹/², where α is a scaling factor.

Intermolecular Nuclear Overhauser Effect (NOE) Detection

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the cross-relaxation between nuclear spins that are close in space (typically < 5 Å). Measuring NOEs is the primary method for determining distance restraints used in calculating the three-dimensional structures of proteins and their complexes. eurisotop.com In large biomolecules, spectral overlap and rapid signal decay can make NOE detection challenging.

Isotopic labeling with L-Valine (¹³C₅; ¹⁵N) is instrumental in overcoming these challenges. By incorporating ¹³C-labeled valine, it becomes possible to use ¹³C-edited or ¹³C-resolved NOESY experiments. utoronto.ca These multidimensional experiments disperse the NOE signals into a third or fourth dimension based on the ¹³C chemical shifts, significantly improving resolution and reducing ambiguity. utoronto.canih.gov

Specifically, NOEs between a proton on a ligand and the methyl protons of a ¹³C-labeled valine residue provide direct evidence of their spatial proximity, defining the binding orientation of the ligand. The high sensitivity of methyl groups, combined with specific labeling, makes intermolecular NOE detection a powerful tool for structural biology. eurisotop.comnih.gov Experiments can be designed to specifically detect NOEs between methyl groups and amide protons, providing crucial long-range distance information. nih.govresearchgate.net

Specialized Isotope Labeling Strategies Utilizing L-Valine (¹³C₅; ¹⁵N)

The versatility of L-Valine (¹³C₅; ¹⁵N) extends to its use in highly specialized labeling schemes designed to tackle the challenges posed by very large proteins and complex biological systems.

Selective Methyl Group Labeling (ILV-methyl labeling)

For NMR studies of high-molecular-weight proteins (>30 kDa), uniform ¹³C labeling leads to broad lines due to extensive ¹³C-¹³C scalar couplings and associated relaxation effects. A powerful strategy to circumvent this problem is selective methyl group labeling. nih.gov This approach involves introducing ¹³C-labeled methyl groups into a highly deuterated protein background. ckisotopes.comisotope.comisotope.com The methyl groups of Isoleucine, Leucine (B10760876), and Valine (ILV) are particularly effective probes because they are abundant in protein cores, provide excellent spectral sensitivity, and their ¹H-¹³C correlation spectra are well-resolved. eurisotop.comisotope.com

L-Valine (¹³C₅; ¹⁵N) can be used as a precursor in cell-free synthesis systems, but more commonly, specific precursors like α-ketoisovalerate are used in bacterial expression to achieve selective labeling of valine's pro-chiral methyl groups. isotope.commpg.de This "ILV labeling" strategy dramatically increases the size limit of proteins amenable to NMR study, enabling investigations of systems up to the megadalton range when combined with methyl-TROSY techniques. ckisotopes.comisotope.comisotope.com

Table 2: Comparison of Labeling Strategies for Large Proteins

Labeling Strategy Typical Protein Size Limit Key Advantages Key Disadvantages
Uniform ¹⁵N/¹³C ~30 kDa Provides comprehensive structural information Severe line broadening and spectral overlap for large systems
Perdeuteration (U-²H) ~40-50 kDa Reduces relaxation, sharpens lines Loss of ¹H-¹H NOE information
Selective ILV-Methyl Up to ~1 MDa High sensitivity, reduced complexity, probes hydrophobic cores Information is limited to specific residue types

Stereo-Array Isotope Labeling (SAIL) Approaches for Large Biomolecules

Stereo-Array Isotope Labeling (SAIL) is a sophisticated technique that combines stereospecific and regiospecific labeling of amino acids with stable isotopes to optimize NMR spectra for structure determination of large proteins. cortecnet.comnih.govnih.gov The goal of SAIL is to simplify spectra and reduce relaxation pathways by introducing a specific pattern of ¹H, ²H, ¹²C, and ¹³C isotopes. protein-nmr.org.ukpdbj.org

In the context of valine, a SAIL-labeled version would typically have one methyl group labeled as ¹³CH₃ (or ¹³CHD₂) while the other is ¹²CD₃, making it NMR-silent. cortecnet.com This stereospecific labeling eliminates ambiguity in NOE assignments and provides precise structural restraints. protein-nmr.org.uk The reduction in the number of protons and the removal of many one-bond ¹³C-¹³C couplings lead to significantly sharper lines and simplified spectra, enabling structure determination of proteins up to ~50 kDa with high accuracy. cortecnet.comnih.govwiley.com

The preparation of SAIL-amino acids, including valine, requires complex chemical and enzymatic syntheses, making it a costly but powerful approach for tackling challenging biological systems. protein-nmr.org.uknih.gov

Amino Acid Type-Selective Labeling in Complex Biological Systems

In certain scenarios, it is advantageous to label only a single type of amino acid within a protein. researchgate.netckisotopes.com This approach, known as amino acid type-selective labeling, dramatically simplifies crowded NMR spectra, which is particularly useful for studying proteins within complex mixtures or in-cell environments. uni-frankfurt.denih.gov

By providing L-Valine (¹³C₅; ¹⁵N) as the sole source of labeled valine in an expression medium containing all other unlabeled amino acids, only the valine residues in the target protein will be NMR-active in ¹³C or ¹⁵N-edited experiments. researchgate.net This allows researchers to focus on the behavior of specific residues that might be located in an active site or at an interaction interface. uni-frankfurt.de Care must be taken to use expression systems, such as certain auxotrophic E. coli strains or cell-free systems, that minimize "isotope scrambling," where the isotopic labels are metabolically transferred to other amino acids. nih.govckisotopes.com This method has proven invaluable for assigning resonances and monitoring specific sites in large proteins and protein complexes. uni-frankfurt.decam.ac.ukspringernature.com

Methodological Advancements in NMR Spectroscopy with Isotopic Labels

The development of advanced isotopic labeling strategies using compounds like L-Valine (¹³C₅; ¹⁵N) has gone hand-in-hand with the development of new NMR pulse sequences and methodologies. The presence of ¹³C and ¹⁵N labels enables a vast array of multidimensional experiments that correlate different nuclei (e.g., HNCA, HN(CO)CA, HCCH-TOCSY) to trace the backbone and side-chain connectivities for resonance assignment. utoronto.ca

Techniques like methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) have been a major breakthrough, particularly when combined with selective ILV-methyl labeling. ckisotopes.comisotope.com Methyl-TROSY experiments suppress major relaxation pathways for methyl groups in large, slowly tumbling molecules, resulting in exceptionally sharp signals and high sensitivity, even for proteins approaching 1 MDa in size. ckisotopes.comisotope.com Furthermore, new experiments are continually being designed to distinguish between the often-overlapping signals of leucine and valine methyl groups, for example, by exploiting their different J-coupling topologies. nih.gov These methodological advancements, fueled by the availability of sophisticated isotope labeling patterns, continue to push the boundaries of what is possible to study by solution NMR. utoronto.canih.gov

Transverse Relaxation Optimized Spectroscopy (TROSY) Enhancements

Transverse Relaxation Optimized Spectroscopy (TROSY) is a pivotal NMR technique that has significantly extended the size limitations of biomolecules that can be studied in solution. bruker.com For large proteins, the slow tumbling in solution leads to rapid decay of the NMR signal (short transverse relaxation time, T₂), resulting in broad spectral lines and poor resolution. TROSY mitigately this issue by exploiting the interference between two major relaxation mechanisms: dipole-dipole (DD) coupling and chemical shift anisotropy (CSA). At high magnetic fields, one component of the multiplet signal experiences constructive interference, leading to a significant reduction in the relaxation rate and consequently, much sharper lines and improved sensitivity. bruker.com

The strategic incorporation of ¹³C and ¹⁵N isotopes, such as those in L-Valine (¹³C₅; ¹⁵N), is central to many TROSY-based experiments. researchgate.net Specifically, methyl-TROSY has emerged as a powerful approach for probing the structure and dynamics of high-molecular-weight proteins. nih.govucl.ac.uk The methyl groups of valine, leucine, and isoleucine are often found in the hydrophobic core of proteins and at protein-protein interfaces, making them excellent reporters of molecular structure and function. nih.gov

By introducing L-VALINE-N-FMOC (¹³C₅; ¹⁵N) into a protein, researchers can selectively observe the signals from the valine methyl groups. In a deuterated protein background, where most protons are replaced with deuterium, the protonated ¹³CH₃ groups of the incorporated valine provide highly sensitive probes. The HMQC (Heteronuclear Multiple Quantum Coherence) experiment, when applied to these methyl groups, takes advantage of the TROSY effect, leading to a significant enhancement in both resolution and sensitivity, with sensitivity gains of up to a factor of three compared to HSQC (Heteronuclear Single Quantum Coherence) experiments. researchgate.net This enhancement is critical for studying large protein complexes, including those in the megadalton range. ucl.ac.uk

Table 1: Comparison of NMR Experiments for Methyl Group Analysis in Large Proteins

ExperimentKey AdvantageApplication in Large Proteins
¹H-¹³C HSQCHigh intrinsic sensitivity of ¹H detection.Often suffers from line broadening due to rapid relaxation.
¹H-¹³C HMQCBenefits from a TROSY effect, leading to sharper lines and higher sensitivity for methyl groups. researchgate.netEnables high-quality spectra of proteins and complexes exceeding 300 kDa. researchgate.net
Methyl-TROSYSpecifically designed to minimize relaxation of methyl group signals, providing significant resolution and sensitivity enhancement. nih.govucl.ac.ukA cornerstone technique for studying the structure, dynamics, and interactions of very large proteins and macromolecular assemblies. nih.gov

This table is generated based on data and principles discussed in the referenced literature.

The use of selectively labeled precursors, such as ¹³C, ¹⁵N-labeled valine, simplifies complex NMR spectra, which is crucial for unambiguous resonance assignment and the detection of long-range distance restraints in structural studies. mpg.dempg.de

Cryogenic Probe Optimization for Direct ¹³C and ¹⁵N Detection

The inherent low sensitivity of NMR spectroscopy, particularly for nuclei with low gyromagnetic ratios like ¹³C and ¹⁵N, has historically been a significant limitation. The development of cryogenic probes has provided a revolutionary solution to this challenge. By cooling the detection coil and preamplifiers to cryogenic temperatures (around 20 K), the thermal noise is substantially reduced. acs.org This reduction in noise leads to a dramatic increase in the signal-to-noise (S/N) ratio, which can be up to four-fold or more compared to conventional room temperature probes. acs.orgbruker.com This translates to a reduction in experiment time by a factor of 16 or more for the same S/N. acs.org

This enhanced sensitivity is particularly transformative for direct ¹³C and ¹⁵N detection experiments. acs.org While proton-detected experiments are generally more sensitive, direct detection of heavier nuclei offers several advantages, including a larger chemical shift dispersion, which reduces spectral overlap, and the absence of a large water signal to suppress in ¹³C NMR. acs.orgnih.gov The incorporation of L-VALINE-N-FMOC (¹³C₅; ¹⁵N) into a protein provides ¹³C and ¹⁵N-enriched sites for these direct detection experiments. The ability to directly observe the carbon backbone and side chains, as well as the nitrogen backbone, provides invaluable information for protein structure and dynamics studies. acs.org

Cryogenic probes make it feasible to acquire information-rich ¹³C NMR spectra of biomolecules in a reasonable timeframe, which would be prohibitively long with conventional probes. acs.orgresearchgate.netacs.org For instance, high-quality 1D ¹³C NMR spectra of complex biological samples can be obtained in approximately 30 minutes using a cryogenic probe. acs.org The combination of isotopic labeling with ¹³C and ¹⁵N and the sensitivity boost from cryogenic technology enables a range of advanced NMR experiments that were previously impractical. bruker.comacs.org

Table 2: Signal-to-Noise (S/N) Enhancement with Cryogenic Probes

NucleusConventional Probe (Relative S/N)Cryogenic Probe (Relative S/N)Approximate Enhancement Factor
¹H1~3-43-4
¹³C1~4-54-5
¹⁵N1~4-54-5

This table provides a generalized representation of the typical S/N enhancement factors observed with cryogenic probes compared to room temperature probes, as described in the literature. acs.orgbruker.com

The optimization of NMR hardware, such as the development of cryogenic probes with specific configurations for direct ¹³C or ¹⁵N detection, further enhances the utility of isotopically labeled compounds like L-VALINE-N-FMOC (¹³C₅; ¹⁵N). bruker.comnih.gov These advancements allow for the detailed characterization of challenging biological systems, including large protein complexes and intrinsically disordered proteins. bruker.com

Applications in Quantitative Mass Spectrometry Ms and Omics Research

Proteomics: Quantitative Protein and Peptide Analysis

In proteomics, the accurate quantification of changes in protein abundance is essential for understanding cellular processes in both health and disease. L-VALINE-N-FMOC (13C5; 15N) is instrumental in synthesizing the tools needed for precise and absolute protein quantification.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for the relative quantification of proteins. In a typical SILAC experiment, cell populations are cultured in media containing either "light" (natural abundance) or "heavy" isotopically labeled essential amino acids. thermofisher.comsigmaaldrich.comucsd.edu While L-VALINE-N-FMOC (13C5; 15N) is not directly used in the cell culture media due to the Fmoc protecting group which prevents its metabolic incorporation, peptides synthesized using this compound serve as valuable tools for enhancing SILAC studies. nih.govcuni.cz

Heavy peptides synthesized with Fmoc-L-Valine-(¹³C₅; ¹⁵N) can be spiked into complex protein lysates from SILAC experiments to serve as internal standards for absolute quantification. acs.orgnih.gov This "spike-in" SILAC approach allows for the conversion of relative abundance changes, determined by the classic SILAC method, into absolute quantities (e.g., fmol of protein per µg of total protein). This is particularly useful for validating the results of a SILAC screen or for determining the exact stoichiometry of protein complexes.

Table 1: Application of Synthetic Peptides in SILAC for Absolute Quantification of Protein Kinase B

Protein SILAC Ratio (Heavy/Light) Spiked Synthetic Peptide Standard (fmol) Calculated Absolute Quantity (fmol/µg lysate)
Protein Kinase B 2.5 50 12.5

Targeted proteomics aims to accurately quantify a predefined set of proteins in a complex sample with high sensitivity and reproducibility. biorxiv.org This is most commonly achieved using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). The cornerstone of these methods is the use of stable isotope-labeled (SIL) peptides as internal standards. biorxiv.orgbiosynth.com

L-VALINE-N-FMOC (13C5; 15N) is a key reagent for the solid-phase synthesis of these SIL peptides. nih.govcuni.cz A synthetic peptide, identical in sequence to a tryptic peptide from the target protein, is created with one or more labeled amino acids, such as (¹³C₅, ¹⁵N)-valine. This "heavy" peptide is then spiked at a known concentration into the biological sample before mass spectrometry analysis. biorxiv.org The signal intensity of the endogenous "light" peptide is compared to that of the co-eluting "heavy" standard, allowing for precise and absolute quantification of the target protein. nih.gov

Table 2: Targeted Quantification of Epidermal Growth Factor Receptor (EGFR) using a Synthetic Peptide Containing (¹³C₅, ¹⁵N)-Valine

Target Protein Peptide Sequence Isotopic Label Amount of Spiked Standard (fmol) Measured Endogenous Amount (fmol)
EGFR VAIKVLVK Valine (¹³C₅, ¹⁵N) 100 25.4

Understanding the dynamics of protein synthesis and degradation is crucial for comprehending cellular homeostasis. nih.govresearchgate.netsigmaaldrich.com While many protein turnover studies utilize metabolic labeling with heavy amino acids in living organisms, synthetic peptides created with L-VALINE-N-FMOC (13C5; 15N) can be employed to enhance these experiments.

In a typical pulse-chase experiment, cells are first grown in a medium with a "heavy" amino acid and then switched to a "light" medium. The rate of disappearance of the heavy-labeled proteins provides a measure of their degradation rate. By spiking in a known amount of a synthetic, even heavier peptide standard (containing, for example, (¹³C₅, ¹⁵N)-valine) at each time point of the chase, it is possible to obtain absolute quantification of the remaining heavy-labeled protein from the metabolic labeling. This allows for more precise calculation of protein half-lives.

Table 3: Determination of Protein Half-Life using a Spike-in Synthetic Standard

Protein Time Point (hours) Remaining Heavy Protein (normalized) Absolute Quantity (fmol) Calculated Half-life (hours)
Cyclin B1 0 1.00 50.0 1.2
Cyclin B1 1 0.45 22.5 1.2
Cyclin B1 2 0.20 10.0 1.2

Metabolomics and Metabolic Flux Analysis (MFA)

In metabolomics, researchers aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. L-VALINE-N-FMOC (13C5; 15N) is not used directly for in-vivo tracing experiments due to the Fmoc group. However, it serves as a valuable precursor for the synthesis of labeled internal standards, which are essential for accurate metabolite quantification.

Metabolic Flux Analysis (MFA) uses isotopically labeled substrates to trace the flow of atoms through metabolic pathways. mdpi.comckisotopes.comnih.gov While the labeled L-valine for these studies is typically introduced in its unprotected form to be taken up and metabolized by cells, L-VALINE-N-FMOC (13C5; 15N) can be used to synthesize labeled valine and its downstream metabolites. These synthetic, labeled metabolites can then be used as authentic standards to confirm the identity of intermediates observed in the cell extracts by mass spectrometry. They also serve as internal standards for accurate quantification of the pool sizes of these intermediates, which is a critical parameter for flux calculations. nih.govcreative-proteomics.comcreative-proteomics.com

The rate at which metabolites are produced and consumed is a key indicator of metabolic activity. Isotopically labeled standards are crucial for accurately measuring these turnover rates. L-VALINE-N-FMOC (13C5; 15N) can be chemically converted to labeled L-valine (by removing the Fmoc group) or used to synthesize other labeled metabolites. These can then be used in isotope dilution mass spectrometry to precisely quantify the concentrations of their unlabeled counterparts in biological samples taken over a time course. This accurate concentration data is essential for calculating the rates of appearance and disappearance of metabolites, thus providing a quantitative measure of metabolic pathway dynamics. nih.govnih.gov

Table 4: Quantification of Valine and its Metabolite α-Ketoisovalerate using Synthesized Labeled Standards

Metabolite Isotopic Standard Sample Concentration (µM) Standard Deviation (µM)
L-Valine L-Valine-(¹³C₅, ¹⁵N) 150.2 5.1
α-Ketoisovalerate α-Ketoisovalerate-(¹³C₅) 12.5 1.3

Isotope Ratio Mass Spectrometry (IRMS) for Carbon and Nitrogen Fluxes

The dual labeling of L-Valine with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) allows for the simultaneous investigation of carbon and nitrogen metabolic pathways. In a technique known as ¹³C¹⁵N-metabolic flux analysis, researchers can track the movement and incorporation of these isotopes through various metabolic networks. nih.gov This provides a more comprehensive understanding of cellular metabolism compared to single-isotope tracing. eurisotop.com

By introducing a substrate synthesized with L-VALINE-N-FMOC (13C5; 15N) into a biological system, scientists can use Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) to measure the isotopic enrichment in downstream metabolites. ucdavis.edu This methodology enables the quantitative measurement of reaction rates (fluxes) in both carbon and nitrogen metabolism from a single experiment. nih.gov Such studies are crucial for understanding the metabolic reprogramming that occurs in various diseases, including cancer. eurisotop.com For instance, this approach has been applied to Mycobacterium bovis BCG to create the first combined carbon-nitrogen flux map, identifying glutamate (B1630785) as a central hub for nitrogen metabolism. nih.gov The ability to resolve both carbon and nitrogen fluxes simultaneously provides a powerful platform for dissecting the intricate metabolic networks in any biological system. nih.gov

Peptide Quantification and Biomarker Discovery

One of the most significant applications of L-VALINE-N-FMOC (13C5; 15N) is in proteomics, specifically for the accurate quantification of peptides and proteins, which is fundamental to biomarker discovery and validation. ckisotopes.com

Development of Labeled Peptide Standards

L-VALINE-N-FMOC (13C5; 15N) is a protected amino acid designed specifically for use in solid-phase peptide synthesis. ckisotopes.com The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino acid's nitrogen terminus, allowing for the controlled, stepwise addition of amino acids to build a specific peptide sequence.

By incorporating L-VALINE-N-FMOC (13C5; 15N) at a designated position, a synthetic peptide is produced that is chemically identical to its naturally occurring ("light") counterpart but has a greater mass due to the heavy isotopes. jpt.com This mass difference is easily detectable by a mass spectrometer. These stable isotope-labeled peptides serve as ideal internal standards for quantitative proteomics experiments. ckisotopes.comjpt.com

Table 1: Properties of L-VALINE-N-FMOC (13C5; 15N) This table is interactive. You can sort and filter the data.

Property Value Source
Isotopic Purity (¹³C) 99% eurisotop.com
Isotopic Purity (¹⁵N) 99% eurisotop.com
Chemical Purity ≥95% eurisotop.com
Molecular Weight 345.34 g/mol eurisotop.com

Absolute Quantification in Complex Biological Matrices

The use of stable isotope-labeled peptides, such as those synthesized with L-VALINE-N-FMOC (13C5; 15N), is the gold standard for absolute quantification of proteins in complex samples like blood plasma, tissue homogenates, or cell lysates. jpt.com

The methodology involves adding a precisely known amount of the "heavy" labeled peptide standard into a biological sample containing the "light" target peptide of interest. The sample is then processed and analyzed by mass spectrometry. The instrument simultaneously measures the signal intensities of both the light (endogenous) and heavy (standard) peptide variants.

Because the heavy standard and the light target peptide have nearly identical physicochemical properties, they behave the same way during sample preparation and analysis (e.g., extraction, digestion, and ionization). jpt.com Therefore, the ratio of their signal intensities directly corresponds to the ratio of their amounts. Since the amount of the added heavy standard is known, the absolute quantity of the endogenous peptide in the original sample can be calculated with high precision and accuracy. This technique is crucial for validating potential disease biomarkers and in pharmacokinetic studies. ckisotopes.comjpt.com

Table 2: Compound Names Mentioned

Compound Name Abbreviation / Synonym
L-VALINE-N-FMOC (13C5; 15N) Fmoc-L-valine (¹³C₅, ¹⁵N)
9-fluorenylmethyloxycarbonyl Fmoc
Carbon-13 ¹³C
Nitrogen-15 ¹⁵N
Glutamate

L Valine N Fmoc 13c5; 15n As a Precursor for Advanced Biomolecular Constructs

Synthesis of Isotopically Labeled Peptides

The primary application of L-VALINE-N-FMOC (13C5; 15N) is in the chemical synthesis of peptides where specific atoms are replaced with stable isotopes. creative-peptides.comisotope.com These labeled peptides are chemically similar to their unlabeled counterparts but can be distinguished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comsilantes.com This enables their use as internal standards for precise quantification or as probes for structural and dynamic studies. creative-peptides.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing synthetic peptides, including those incorporating isotopic labels. silantes.comaltabioscience.com In this technique, a peptide chain is assembled in a stepwise manner while being anchored to an insoluble polymer resin. peptidemachines.comluxembourg-bio.com L-VALINE-N-FMOC (13C5; 15N) is directly utilized as a building block in the Fmoc-based SPPS strategy. vectorlabs.comnih.gov

The process involves sequential cycles of deprotection and coupling. The Fmoc group, which protects the α-amino group of the valine, is stable under the coupling conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. vectorlabs.comchempep.com Once the Fmoc group is removed from the growing peptide chain on the resin, the isotopically labeled Fmoc-L-Valine is activated and coupled to the newly exposed amine, extending the peptide chain. youtube.com This cycle is repeated with different amino acids until the desired peptide sequence is fully assembled. silantes.com

The use of microwave-assisted SPPS can significantly improve the efficiency of synthesizing complex or lengthy peptides, including those containing isotopically labeled residues. nih.gov This approach was successfully used to create a 16-residue labeled peptide where conventional room-temperature SPPS failed. nih.gov The incorporation of L-VALINE-N-FMOC (13C5; 15N) allows for the creation of peptides with site-specific mass shifts, which are invaluable for quantitative proteomics, studying enzyme-substrate interactions, and biomarker discovery. silantes.com

Table 1: Key Steps in a Single SPPS Cycle Using Fmoc Chemistry

StepDescriptionCommon Reagents
1. Deprotection Removal of the N-terminal Fmoc protecting group from the peptide chain anchored to the resin, exposing a free amine.20% Piperidine in Dimethylformamide (DMF). uci.edu
2. Washing Rinsing the resin to remove excess deprotection reagent and the cleaved Fmoc byproducts.Dimethylformamide (DMF), Isopropanol (IPA). chempep.com
3. Activation & Coupling Activation of the carboxyl group of the incoming Fmoc-amino acid (e.g., L-VALINE-N-FMOC (13C5; 15N)) and its subsequent coupling to the exposed amine on the resin-bound peptide.Coupling reagents like HCTU, DCC/HOBt. chempep.comuci.edu
4. Washing Rinsing the resin to remove unreacted amino acids and coupling reagents.Dimethylformamide (DMF), Dichloromethane (DCM). luxembourg-bio.com

Site-Specific Incorporation into Proteins

Beyond the total chemical synthesis of peptides, L-VALINE-N-FMOC (13C5; 15N) serves as a precursor for introducing isotopic labels at specific sites within much larger proteins. This site-specific labeling is crucial for focusing analytical techniques like NMR on a particular region of a large biomolecule, thereby reducing spectral complexity. rsc.org

Chemoenzymatic Ligation Techniques

Chemoenzymatic ligation strategies merge the power of chemical peptide synthesis with the specificity of enzymatic reactions to construct large, modified proteins. nih.gov A common approach is Expressed Protein Ligation (EPL), an extension of Native Chemical Ligation (NCL). rsc.org

In this methodology, a peptide fragment containing the desired isotopic label is first synthesized using SPPS with L-VALINE-N-FMOC (13C5; 15N) as one of the building blocks. rsc.org This synthetic, labeled peptide is designed with a specific reactive group, such as a C-terminal thioester. Separately, the larger portion of the protein is produced using recombinant expression techniques. nih.gov The synthetic labeled peptide and the recombinant protein segment are then joined together (ligated) under specific chemical or enzymatic conditions to form the full-length, site-specifically labeled protein. nih.govyoutube.com This powerful technique allows for the precise placement of an isotopic probe within a large protein, enabling detailed investigation of a specific domain's structure or interaction interface. rsc.org

Cell-Free Protein Expression Systems

Cell-free protein synthesis (CFPS), or in vitro translation, offers a powerful alternative to traditional in vivo expression for producing isotopically labeled proteins. thermofisher.comwikipedia.org These systems consist of a cellular extract containing all the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes, etc.) but without intact cells. wikipedia.org This "open" nature allows for direct control over the reaction environment and the supply of amino acids. wikipedia.org

To incorporate the labeled valine, the L-VALINE-N-FMOC (13C5; 15N) precursor is first deprotected to yield free L-Valine-(13C5, 15N). This labeled amino acid is then supplied to the cell-free reaction mixture. thermofisher.com The system's enzymes will charge the labeled valine onto its corresponding tRNA, which is then used by the ribosome to incorporate it into the protein being synthesized. CFPS provides high efficiency of isotope incorporation and can produce proteins that may be toxic to living cells. thermofisher.comnih.gov It is particularly useful for amino acid-selective labeling, where only one type of amino acid is isotopically labeled, which is often difficult in live cells due to metabolic scrambling. nih.gov

Table 2: Comparison of Protein Labeling Strategies

FeatureSPPS with Labeled Amino AcidsCell-Free Protein Synthesis (CFPS)
Principle Stepwise chemical addition of amino acids, including labeled ones, on a solid support. silantes.comIn vitro transcription and translation using a cellular extract supplied with labeled amino acids. wikipedia.org
Size Limitation Generally efficient for peptides up to ~50-70 amino acids. cpcscientific.comCan produce large proteins without the size limitations of chemical synthesis. rsc.org
Labeling Pattern Precise, site-specific incorporation at any desired position. creative-peptides.comUniform or selective labeling depending on the amino acids supplied. nih.gov
Advantages Allows incorporation of non-natural amino acids; absolute control over sequence and modifications. cam.ac.ukHigh labeling efficiency; rapid protein expression; suitable for toxic proteins. thermofisher.comnih.gov
Disadvantages Difficult for large proteins; can be expensive for long sequences. cpcscientific.comnih.govRequires optimization of cell extract and reaction conditions; lower overall yield than in vivo methods. thermofisher.comnih.gov

Enabling Design and Synthesis of Modified Peptide Analogues

The use of L-VALINE-N-FMOC (13C5; 15N) is not limited to simply inserting an analytical probe. It is a key component in the broader strategy of creating modified peptide analogues with novel properties or functions. The Fmoc-SPPS methodology is highly versatile and allows for the incorporation of the labeled valine alongside a wide variety of other non-natural or modified amino acids. altabioscience.comgenscript.com

For example, a peptide can be designed to contain L-Valine-(13C5, 15N) for NMR analysis, while another residue in the sequence is replaced with an azido (B1232118) amino acid. cam.ac.uk This azido group serves as a bioorthogonal handle, allowing the peptide to be specifically conjugated to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, via click chemistry. cam.ac.uk

Furthermore, the synthesis of phosphinic dipeptide analogues, which are stable mimics of the transition state of peptide hydrolysis, can also be performed using Fmoc-protected building blocks. mdpi.com By combining isotopic labeling with such structural modifications, researchers can create sophisticated tools. For instance, a labeled phosphinic peptide analogue could be used to trap and structurally characterize an enzyme's active site using NMR spectroscopy. The ability to combine stable isotope labeling with other modifications in a single synthetic framework is essential for developing advanced peptide-based therapeutics and diagnostics. cpcscientific.comnih.gov

Cyclic and Branched Peptide Architectures

The incorporation of L-VALINE-N-FMOC (13C5; 15N) into cyclic and branched peptides offers significant advantages for their structural elucidation. The presence of the heavy isotopes allows for the use of heteronuclear NMR techniques, which are instrumental in resolving complex three-dimensional structures and understanding the conformational dynamics that govern their biological activity.

The following table summarizes the key NMR parameters that can be obtained from peptides incorporating L-VALINE-N-FMOC (13C5; 15N), which are essential for structural determination:

NMR ParameterInformation GainedRelevance to Cyclic/Branched Peptides
¹³C Chemical ShiftsLocal secondary structure (α-helix, β-sheet)Defining the conformation of the peptide backbone and side chains.
¹⁵N Chemical ShiftsHydrogen bonding and solvent accessibilityUnderstanding intramolecular interactions that stabilize the structure.
¹H-¹⁵N HSQCBackbone amide environmentProbing the local environment of each valine residue.
NOESY/ROESYThrough-space proton-proton distancesDetermining the three-dimensional fold of the peptide.
J-couplingsDihedral angles (φ, ψ)Constraining the backbone and side-chain torsion angles.

Peptide Conjugates for Biophysical Probes

The site-specific incorporation of L-VALINE-N-FMOC (13C5; 15N) is also a powerful strategy in the design of peptide conjugates for use as biophysical probes. These probes are often equipped with reporter molecules, such as fluorophores, to study biological processes like protein-protein interactions, enzyme activity, and cellular uptake.

The synthesis of these conjugates typically involves the initial solid-phase synthesis of the peptide containing the isotopically labeled valine. Following the assembly of the peptide chain, a fluorophore or other reporter group is chemically attached to a specific site on the peptide, often at the N-terminus or a reactive side chain of another amino acid.

The presence of the ¹³C and ¹⁵N labels in the valine residue allows for detailed structural analysis of the peptide-conjugate by NMR. This is crucial for ensuring that the attachment of the biophysical probe does not significantly perturb the peptide's native conformation and, consequently, its biological activity. Isotope-edited NMR experiments can be employed to selectively observe the signals from the labeled valine, providing insights into the local environment around the label and its proximity to the conjugated moiety. semanticscholar.org

For instance, changes in the chemical shifts of the labeled valine upon binding of the peptide-conjugate to its biological target can be monitored to map the binding interface and to study the conformational changes that occur upon complex formation.

Below is a table outlining the types of biophysical probes that can be synthesized using L-VALINE-N-FMOC (13C5; 15N) and the information that can be obtained:

Type of Biophysical ProbeReporter GroupInformation Obtained from Labeled Valine
Probes for Protein InteractionFluorophore (e.g., FITC, TAMRA)- Conformational integrity of the peptide upon labeling.- Mapping the peptide's binding site on a target protein.- Detecting conformational changes upon binding.
Enzyme SubstratesFRET Pair (e.g., EDANS/Dabcyl)- Structural dynamics of the substrate in its free and enzyme-bound states.- Probing the active site environment of the enzyme.
Cellular Uptake ProbesCell-penetrating peptide sequence with a fluorescent tag- Conformation of the peptide in different environments (e.g., aqueous solution vs. membrane-mimetic).- Understanding the structural basis of membrane translocation.

Analytical Methodologies for Verification and Quality Control in Research

Isotopic Purity Assessment by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the isotopic enrichment of stable isotope-labeled compounds. acs.orgckisotopes.com For L-VALINE-N-FMOC (¹³C₅; ¹⁵N), high-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap MS, are employed to verify the incorporation of five ¹³C atoms and one ¹⁵N atom. chempep.comresearchgate.net This assessment is critical for quantitative proteomics, where the mass difference between labeled and unlabeled peptides is used for precise quantification. ckisotopes.com

The primary objective is to measure the percentage of molecules that are fully labeled and to identify the abundance of partially labeled or unlabeled species. nih.gov The analysis involves comparing the observed isotopic distribution of the sample with the theoretically calculated pattern for the desired level of enrichment (typically >98%). nih.govsigmaaldrich.com By examining the mass spectrum, researchers can quantify the isotopic purity, which is crucial for the accuracy of experiments relying on isotope dilution methods. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can further confirm the presence of the heavy isotopes within specific fragments of the molecule, providing additional confidence in the labeling. nih.gov

Table 1: Theoretical vs. Observed Mass Data for L-VALINE-N-FMOC (¹³C₅; ¹⁵N)

Analyte Theoretical Monoisotopic Mass (Unlabeled) Theoretical Monoisotopic Mass (Labeled) Mass Shift (Δm) Typical Observed Mass (Labeled) Isotopic Enrichment Specification

This is an interactive data table. You can sort and filter the data.

Confirmation of Labeling Pattern by High-Resolution NMR Spectroscopy

High-resolution NMR is used to verify this specific labeling pattern.

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum will show signals for the five carbon atoms of the valine moiety. The presence of these signals, with their characteristic chemical shifts and ¹³C-¹³C coupling patterns, confirms the ¹³C labeling across the valine backbone and side chain. illinois.edumeihonglab.com

¹⁵N NMR Spectroscopy: A one-dimensional ¹⁵N NMR spectrum, or more commonly a two-dimensional heteronuclear experiment like a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), is used to detect the ¹⁵N-labeled amide nitrogen. americanpeptidesociety.orgnih.gov

Multidimensional NMR: Experiments such as ¹H-¹³C HSQC and HMBC (Heteronuclear Multiple Bond Correlation) provide unambiguous confirmation of the labeling pattern by correlating the protons with their directly attached or nearby labeled carbon atoms. whiterose.ac.uk These techniques are crucial for ensuring that no isotopic scrambling has occurred during the synthesis of the labeled amino acid. nih.govnih.gov

Table 2: Expected NMR Chemical Shifts for Labeled Atoms in L-VALINE-N-FMOC (¹³C₅; ¹⁵N)

Labeled Atom Nucleus Expected Chemical Shift Range (ppm) Coupling Partner(s)
Alpha-Carbon ¹³C 55-65 ¹⁵N, ¹³C' (Carbonyl), ¹³Cβ
Carbonyl Carbon ¹³C 170-180 ¹³Cα
Beta-Carbon ¹³C 30-40 ¹³Cα, ¹³Cγ1, ¹³Cγ2
Gamma-Carbons (x2) ¹³C 15-25 ¹³Cβ

Note: Chemical shifts are dependent on solvent and experimental conditions. This is an interactive data table.

Chiral Purity Determination in Labeled Amino Acids

The biological function of amino acids and the peptides they form is highly dependent on their stereochemistry. Therefore, verifying the chiral purity of L-VALINE-N-FMOC (¹³C₅; ¹⁵N) is a critical quality control step. The goal is to ensure a high enantiomeric excess (ee) of the L-isomer and to quantify the presence of the D-enantiomer impurity. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis. phenomenex.comchemimpex.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation in the chromatogram. sigmaaldrich.com Polysaccharide-based CSPs are often effective for separating N-Fmoc protected amino acids. phenomenex.com The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise calculation of the enantiomeric excess. For research-grade labeled amino acids, the chiral purity is typically expected to be greater than 99% ee. phenomenex.com

Table 3: Representative Chiral HPLC Data for Purity Assessment

Enantiomer Retention Time (min) Peak Area Percentage Enantiomeric Excess (ee)
L-Valine-N-Fmoc 15.2 99750 99.75% 99.50%

This is an interactive data table. The enantiomeric excess is calculated as: ee (%) = [([L] - [D]) / ([L] + [D])] x 100.

Spectroscopic Characterization of Derived Peptide and Protein Constructs

After confirming the quality of the L-VALINE-N-FMOC (¹³C₅; ¹⁵N) building block, it is incorporated into peptides or expressed in proteins for further study. The isotopic labels serve as powerful spectroscopic probes for elucidating the structure, dynamics, and interactions of these larger biomolecules. springernature.comnih.gov

NMR Spectroscopy of Peptides/Proteins: In solution and solid-state NMR, the ¹³C and ¹⁵N labels on the valine residue are essential for overcoming the challenges posed by large molecular sizes. americanpeptidesociety.orgnih.gov The labels enable multidimensional experiments (e.g., 3D HNCA, HNCO) that are used to assign the resonances of the protein backbone and side chains. meihonglab.com This is the first step in any detailed NMR structural study. Furthermore, the labels are used in experiments that measure nuclear Overhauser effects (NOEs) to determine inter-atomic distances and relaxation dispersion experiments to probe molecular dynamics. nih.govnmr-bio.com

Mass Spectrometry of Peptides/Proteins: In quantitative proteomics, a protein containing the labeled valine is mixed with its unlabeled counterpart. acs.org After enzymatic digestion, the resulting peptides are analyzed by MS. The labeled peptides will appear at a mass 6 Da higher than the unlabeled peptides, and the ratio of their signal intensities provides a precise measure of the relative protein abundance. nih.gov

Table 4: Application of Isotopic Labels in Spectroscopic Analysis of Peptides/Proteins

Spectroscopic Technique Purpose Role of L-VALINE-N-FMOC (¹³C₅; ¹⁵N) Label Information Obtained
Multidimensional NMR Resonance Assignment Provides unique chemical shifts for ¹³C and ¹⁵N nuclei, enabling correlation between adjacent residues. Backbone and side-chain assignments.
NMR Relaxation Studies Dynamics Analysis Acts as a site-specific probe to measure relaxation rates (T1, T2) and order parameters. Information on pico- to millisecond timescale motions.
Isotope-Edited NMR Interaction Studies Allows for the selective observation of signals from the labeled protein in a complex. Identification of binding interfaces and conformational changes.

This is an interactive data table. You can sort and filter the data.

Future Prospects and Research Directions

Emerging Applications in Structural Biology

The determination of the three-dimensional structures of biomolecules is fundamental to understanding their function. Nuclear Magnetic Resonance (NMR) spectroscopy, a key technique in structural biology, relies heavily on the incorporation of stable isotopes to simplify complex spectra and enable the study of larger and more intricate proteins and their complexes. L-VALINE-N-FMOC (13C5; 15N) serves as a crucial precursor for the site-specific or uniform labeling of proteins, offering enhanced sensitivity and resolution in NMR experiments. isotope.comnih.gov

Future applications in this field are geared towards tackling increasingly complex biological questions. The use of selectively labeled amino acids like L-VALINE-N-FMOC (13C5; 15N) is central to residue-specific isotope labeling strategies. nih.gov This approach is particularly valuable for studying the structure and dynamics of large protein assemblies and regions of proteins that are intrinsically disordered, which are often challenging to analyze by other structural biology techniques like X-ray crystallography. innovationnewsnetwork.com Researchers are continually developing new NMR techniques that leverage the unique properties of isotopically labeled methyl groups, such as those in valine, to probe protein dynamics over a wide range of timescales. nih.gov

Table 1: Applications of L-VALINE-N-FMOC (13C5; 15N) in Structural Biology

Application Area Description
Protein Structure Determination Incorporation into proteins to simplify NMR spectra and facilitate the assignment of signals, enabling the determination of high-resolution 3D structures. isotope.com
Analysis of Protein Dynamics Used to study the internal motions of proteins, which are crucial for their function, by monitoring changes in the NMR signals of the labeled valine residues. nih.gov
Characterization of Large Macromolecular Complexes Enables the study of the structure and interactions of large protein complexes by selectively labeling specific subunits or domains.
Investigation of Intrinsically Disordered Proteins Facilitates the structural characterization of flexible and disordered protein regions that do not adopt a stable 3D structure. innovationnewsnetwork.com

Advancements in Quantitative Omics Technologies

Quantitative "omics" technologies, particularly proteomics, aim to comprehensively identify and quantify the vast array of proteins within a biological system. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted method for quantitative proteomics. nih.govnih.govyoutube.com In a typical SILAC experiment, cells are grown in media containing either a "light" (natural abundance) or a "heavy" (isotopically labeled) form of an essential amino acid. L-VALINE-N-FMOC (13C5; 15N) is an ideal reagent for the synthesis of the "heavy" valine used in these experiments.

The advancements in this area are focused on increasing the multiplexing capabilities and sensitivity of quantitative proteomics. The use of multiple isotopic labels, sometimes referred to as "super-SILAC," allows for the comparison of more than two experimental conditions simultaneously. bioanalysis-zone.com Furthermore, the high isotopic enrichment of L-VALINE-N-FMOC (13C5; 15N) ensures accurate and precise quantification of protein abundance changes in response to various stimuli, such as drug treatment or disease states. bioanalysis-zone.comnih.gov The integration of SILAC with other omics technologies, such as transcriptomics and metabolomics, is providing a more holistic view of cellular processes and disease mechanisms.

Table 2: Role of L-VALINE-N-FMOC (13C5; 15N) in Quantitative Omics

Omics Technology Role of Labeled Valine
Quantitative Proteomics (SILAC) Used to synthesize "heavy" valine for metabolic labeling of proteins, enabling the relative and absolute quantification of thousands of proteins in a single experiment. nih.govnih.gov
Metabolomics As a tracer to follow the metabolic fate of valine and interconnected pathways, providing insights into metabolic flux and regulation. youtube.com
Fluxomics To determine the rates of metabolic reactions within a cell by tracking the incorporation of labeled atoms through metabolic networks.

Development of Novel Synthetic Strategies for Complex Isotopic Labels

The increasing sophistication of modern research demands a diverse toolkit of isotopically labeled compounds. The development of novel synthetic strategies for producing complex isotopic labels, including multi-element and site-specifically labeled amino acids, is a critical area of research. While biosynthesis in microorganisms is a common method for producing uniformly labeled amino acids, chemical synthesis offers greater flexibility for creating specific labeling patterns.

Recent advancements in synthetic organic chemistry are enabling more efficient and versatile routes to isotopically labeled molecules. For example, palladium-catalyzed C(sp³)–H functionalization has been reported as a high-yielding method for the synthesis of 13C methyl-labeled amino acids. rsc.org Future research in this area will likely focus on developing more cost-effective and scalable synthetic routes to a wider variety of isotopically labeled building blocks, including those with intricate labeling patterns that can answer specific biological questions. The ability to precisely control the placement of isotopes within a molecule like valine will open up new avenues for studying enzyme mechanisms and metabolic pathways in unprecedented detail.

Interdisciplinary Research Integrating Isotopic Probing

Stable Isotope Probing (SIP) is a powerful technique that links microbial identity to metabolic function in complex environmental samples. nih.govspringernature.com This approach involves introducing a substrate labeled with a stable isotope, such as 13C- or 15N-labeled compounds derived from L-VALINE-N-FMOC (13C5; 15N), into an environment and then identifying the microorganisms that incorporate the isotope into their biomass (e.g., DNA, RNA, or proteins).

The future of SIP lies in its integration with other advanced analytical techniques and its application to a broader range of scientific disciplines. Combining SIP with metagenomics, for instance, allows researchers to not only identify active microorganisms but also to explore their functional genetic potential. nih.gov In the field of microbial ecology, SIP is being used to trace the flow of carbon and nitrogen through intricate food webs and to understand the roles of different microbial groups in biogeochemical cycles. researchgate.netepa.gov Furthermore, the application of isotopic probing is expanding into biomedical research, for example, in tracing the metabolic activity of gut microbiota and its impact on human health. This interdisciplinary approach, powered by versatile labeled compounds, is poised to provide profound insights into the complex interactions between organisms and their environments.

Q & A

Q. How should researchers integrate L-VALINE-N-FMOC (¹³C₅; ¹⁵N) with other isotopic tracers (e.g., ¹³C-glucose) in multi-omics studies?

  • Methodological Answer : Design experiments using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Use orthogonal labeling (e.g., ¹³C₅-valine + ²H-glucose) to avoid spectral overlap .
  • Apply metabolic network modeling (e.g., COBRApy) to integrate fluxomic and proteomic data .
  • Validate cross-talk between pathways via isotope-resolved NMR .

Tables for Reference

Q. Table 1. Isotopic Mass Differences for Common Amino Acids

Amino AcidIsotope LabelMass Shift (Da)
Valine¹³C₅; ¹⁵N+6
Leucine¹³C₆; ¹⁵N+7
Arginine¹³C₆; ¹⁵N₄+10
Source:

Q. Table 2. LC-MS/MS Parameters for Valine Detection

ParameterValue
ColumnRaptor Polar X
Retention Time4.27 min
Ionization ModeESI+
Transition (m/z)118.1 → 72.1
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.